2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide
Description
This compound features a pyrimidinone core substituted with a cyano group at position 5, a 4-fluorophenyl group at position 2, and an acetamide side chain linked to a 4-methanesulfonylphenyl moiety.
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4S/c1-30(28,29)17-8-6-16(7-9-17)24-18(26)12-25-19(13-2-4-15(21)5-3-13)23-11-14(10-22)20(25)27/h2-9,11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDVBURZMEGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzaldehyde with cyanoselenoacetamide and Meldrum’s acid in the presence of N-methylmorpholine . This reaction forms a Michael adduct, which upon heating, cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares a pyrimidinone-acetamide scaffold with several derivatives reported in the literature. Key structural variations and their implications are outlined below:
Data Tables
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electronic Effect | Potential Impact |
|---|---|---|
| 4-Fluorophenyl | Electron-withdrawing | Enhances metabolic stability; improves binding affinity. |
| Methanesulfonylphenyl | Strongly polar | Increases solubility; may enhance target interaction. |
| Sulfamoylphenyl | Polar, hydrogen-bonding | Improves solubility but may reduce membrane permeability. |
Biological Activity
The compound 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules known for their diverse pharmacological properties. Its structure can be represented as follows:
- Molecular Formula : C18H17FN4O3S
- Molecular Weight : 372.42 g/mol
Structural Features
- Dihydropyrimidine Core : The dihydropyrimidine moiety is crucial for its biological activity, often associated with antitumor effects.
- Cyano Group : The presence of the cyano group enhances the reactivity and potential interaction with biological targets.
- Fluorophenyl Substituent : The fluorine atom can influence the compound's lipophilicity and biological interactions.
Antitumor Activity
Research has indicated that compounds similar to the target molecule exhibit significant antitumor properties. A study evaluated various derivatives of pyrimidine-based compounds and found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .
Case Studies
- MCF-7 Cell Line Study :
- NCI-H460 Cell Line Study :
The proposed mechanism of action for this class of compounds involves:
- Inhibition of DNA Synthesis : The dihydropyrimidine structure may interfere with nucleotide synthesis, leading to cell cycle arrest.
- Induction of Apoptosis : Evidence suggests that these compounds activate apoptotic pathways in cancer cells, promoting programmed cell death .
Comparative Biological Activity Table
| Compound Name | GI50 (µM) MCF-7 | GI50 (µM) NCI-H460 | Mechanism of Action |
|---|---|---|---|
| Doxorubicin | 0.0428 | 0.0940 | DNA intercalation |
| Target Compound | 10.9 | 12.0 | DNA synthesis inhibition & apoptosis induction |
| Other Analogues | Varies | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
